2-{8-azabicyclo[3.2.1]octan-3-ylsulfanyl}-1H-1,3-benzodiazole
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Overview
Description
2-{8-Azabicyclo[321]octan-3-ylsulfanyl}-1H-1,3-benzodiazole is a complex organic compound featuring a bicyclic structure with nitrogen and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{8-azabicyclo[3.2.1]octan-3-ylsulfanyl}-1H-1,3-benzodiazole typically involves multiple steps. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a key intermediate . This process often starts with the preparation of an acyclic starting material containing the necessary stereochemical information. The stereocontrolled formation of the bicyclic scaffold is then achieved through various methodologies, including desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The specific conditions, such as temperature, pressure, and choice of catalysts, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-{8-Azabicyclo[3.2.1]octan-3-ylsulfanyl}-1H-1,3-benzodiazole undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfur atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols.
Scientific Research Applications
2-{8-Azabicyclo[3.2.1]octan-3-ylsulfanyl}-1H-1,3-benzodiazole has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{8-azabicyclo[3.2.1]octan-3-ylsulfanyl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. The sulfur atom can form covalent bonds with target proteins, altering their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo[3.2.1]octane: Shares the bicyclic structure but lacks the benzodiazole moiety.
Tropane Alkaloids: Similar bicyclic structure with significant biological activity.
Uniqueness
2-{8-Azabicyclo[3.2.1]octan-3-ylsulfanyl}-1H-1,3-benzodiazole is unique due to the presence of both the bicyclic azabicyclo[3.2.1]octane and the benzodiazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
The compound 2-{8-azabicyclo[3.2.1]octan-3-ylsulfanyl}-1H-1,3-benzodiazole (CAS: 1955515-79-3) is a novel bicyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C14H18ClN3S
- Molecular Weight : 295.83 g/mol
- CAS Number : 1955515-79-3
- Chemical Properties : The compound features a bicyclic structure with a sulfur atom linked to a benzodiazole moiety, which is significant for its biological interactions.
Research indicates that compounds related to the bicyclic structure of this compound exhibit activity as kappa-opioid receptor antagonists. These receptors are involved in pain modulation and have implications in addiction and mood disorders.
Structure-Activity Relationship (SAR)
A series of studies have explored the SAR of similar compounds, revealing insights into how modifications to the bicyclic core influence biological activity. For instance:
Compound | Kappa IC50 (nM) | μ:κ Ratio | δ:κ Ratio |
---|---|---|---|
Analog 6c | 20 | 36 | 415 |
Analog 12 | 172 | 93 | >174 |
These findings suggest that specific structural modifications can enhance selectivity and potency against kappa receptors, which is crucial for therapeutic applications .
Study on Kappa Opioid Receptor Antagonism
In a significant study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized various 8-azabicyclo[3.2.1]octan derivatives, including those similar to our compound, demonstrating potent kappa opioid receptor antagonism with favorable brain exposure . This study highlighted the potential for these compounds in treating conditions associated with kappa receptor activity.
Pharmacokinetics and CNS Exposure
Another critical aspect of the biological activity involves pharmacokinetic properties. Compounds with high brain permeability are essential for central nervous system (CNS) effects. The aforementioned studies reported that certain modifications improved CNS exposure while maintaining receptor selectivity, indicating that the compound may have therapeutic potential in CNS-related disorders .
Properties
Molecular Formula |
C14H17N3S |
---|---|
Molecular Weight |
259.37 g/mol |
IUPAC Name |
2-(8-azabicyclo[3.2.1]octan-3-ylsulfanyl)-1H-benzimidazole |
InChI |
InChI=1S/C14H17N3S/c1-2-4-13-12(3-1)16-14(17-13)18-11-7-9-5-6-10(8-11)15-9/h1-4,9-11,15H,5-8H2,(H,16,17) |
InChI Key |
JUXMBKZYHYJNSV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC1N2)SC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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